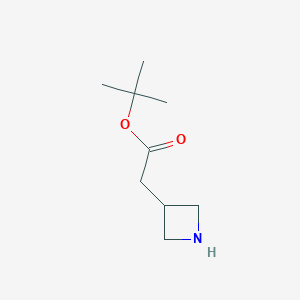

Tert-butyl 2-(azetidin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(azetidin-3-yl)acetate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azetidin-3-yl)acetate typically involves the reaction of azetidine derivatives with tert-butyl acetate. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Analyse Chemischer Reaktionen

Deprotection and Functionalization

The tert-butyl group serves as a protective moiety, enabling selective deprotection for subsequent functionalization. Common methods include:

Trifluoroacetic Acid (TFA)-Mediated Deprotection

-

Reaction : Cleavage of the tert-butyl carbamate (Boc) group under acidic conditions generates a free amine, facilitating further derivatization.

-

Conditions : TFA in dichloromethane (DCM) at room temperature.

-

Example : Deprotection of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate with TFA yields a primary amine intermediate, which reacts with benzyl chloroformate to form benzyl-protected derivatives (67% yield) .

Hydrogenolysis

-

Reaction : Catalytic hydrogenation removes protective groups (e.g., benzyl or azide) while preserving the azetidine ring.

-

Conditions : Pd/C under H₂ atmosphere.

-

Application : Reduction of ethyl 3-azidoazetidine-3-carboxylate to 3-aminoazetidine-3-carboxylate .

Substitution Reactions

The azetidine ring undergoes nucleophilic substitution, enabling the introduction of diverse substituents.

Sulfonylation

-

Reaction : Reaction with sulfonyl chlorides introduces sulfonyl groups at the azetidine nitrogen.

-

Conditions : Triethylamine (Et₃N) in DCM.

-

Example : Synthesis of tert-butyl 3-((7-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate from 7-methoxyindole (84% yield) .

Mesylation and Halogenation

-

Reaction : Mesyl chloride (MsCl) converts hydroxyl groups to mesylates, enabling displacement with nucleophiles (e.g., fluoride).

-

Conditions : MsCl with Et₃N in methyl tetrahydrofuran (MeTHF).

-

Application : Synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, a precursor to pharmaceuticals, with <1% chloromethyl by-product after purification .

Coupling Reactions

The azetidine scaffold participates in cross-coupling reactions to construct complex heterocycles.

Indole Coupling

-

Reaction : Sulfonylated azetidines react with indoles to form biaryl derivatives.

-

Conditions : Ethyl acetate/petroleum ether gradient elution.

-

Yield : 84% for tert-butyl 3-((7-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate .

Thermal Isomerization

-

Reaction : Aziridine derivatives isomerize to azetidines under heat.

-

Conditions : Reflux in acetonitrile or isopropanol.

-

Example : Conversion of N-t-butylimine to 3-bromoazetidine .

Wittig Reaction

-

Reaction : Forms α,β-unsaturated esters via reaction with stabilized ylides.

-

Conditions : Wittig reagent (e.g., Ph₃P=CHCO₂Et) in THF.

-

Application : Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a key intermediate in baricitinib production .

TEMPO-Mediated Oxidation

-

Reaction : Converts alcohols to ketones or carboxylic acids.

-

Conditions : TEMPO/NaOCl system in microchannel reactors for enhanced efficiency .

Reductive Amination

-

Reaction : Converts ketones to amines using NaBH₄ or LiAlH₄.

Table 1: Key Substitution Reactions

Table 2: Ring Modification Reactions

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Tert-butyl 2-(azetidin-3-yl)acetate serves as a versatile building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Converts the compound into oxidized products, potentially yielding carboxylic acids.

- Reduction : Can be reduced to form alcohols or amines.

- Substitution : The azetidine ring can participate in substitution reactions, allowing for the introduction of different functional groups.

Table 1: Common Reactions and Products

| Reaction Type | Key Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols, amines |

| Substitution | Various nucleophiles | Substituted azetidine derivatives |

The biological activity of this compound has been studied extensively due to its potential therapeutic applications. It may interact with various enzymes and receptors, influencing their activity. Notably, similar azetidine derivatives have demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Medicinal Chemistry

Research indicates that compounds like this compound can be utilized in drug design and development. Its structural features make it suitable for modifications that enhance biological activity or selectivity towards specific targets.

Case Studies

- Antimicrobial Studies : Investigations into the antimicrobial properties of azetidine derivatives have shown efficacy against multiple bacterial strains, suggesting potential use in developing new antibiotics.

- Imaging Studies : In vivo evaluations using radiolabeled azetidine-carboxylates for imaging monoacylglycerol lipase have been conducted, showcasing the compound's utility in biomedical imaging applications .

Wirkmechanismus

The mechanism of action of tert-butyl 2-(azetidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: This compound has a similar azetidine ring but with different substituents, leading to distinct chemical properties and applications.

tert-Butyl bromoacetate: This compound is used as an alkylating agent and has applications in the synthesis of various derivatives.

Uniqueness

Tert-butyl 2-(azetidin-3-yl)acetate is unique due to its specific structural features, such as the tert-butyl ester group and the azetidine ring

Biologische Aktivität

Tert-butyl 2-(azetidin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The azetidine ring can modulate the activity of these targets, leading to diverse pharmacological effects. Specific pathways include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to interact with receptors, influencing signal transduction pathways.

Anticancer Activity

Research indicates that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, studies have shown that related azetidine compounds can inhibit tubulin polymerization, leading to apoptosis in cancer cells. In vitro assays demonstrated that some azetidine derivatives have low IC50 values against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 32 | MCF-7 (Breast) | 0.075 | Inhibition of tubulin polymerization |

| 33 | Hs578T (Triple-Neg.) | 0.033 | Induction of apoptosis |

These findings suggest that this compound and its derivatives could serve as promising leads for developing new anticancer therapies .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties, particularly against Mycobacterium tuberculosis. In studies assessing the minimum inhibitory concentration (MIC), certain azetidine derivatives demonstrated potent activity:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3f | <1 | M. tuberculosis H37Rv |

| 3l | <1 | M. tuberculosis H37Rv |

These results indicate that modifications in the azetidine structure can significantly enhance antibacterial efficacy .

Case Studies and Research Findings

-

Anticancer Mechanisms :

- A study focusing on azetidine derivatives found that specific substitutions on the azetidine ring led to enhanced cytotoxicity against breast cancer cells. The most active compounds induced apoptosis through downregulation of anti-apoptotic proteins like Bcl2 and survivin while upregulating pro-apoptotic proteins such as Bax .

- Antitubercular Activity :

- Pharmacokinetic Studies :

Eigenschaften

IUPAC Name |

tert-butyl 2-(azetidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)4-7-5-10-6-7/h7,10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYYFMDWHCPWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.